molecular formula C9H10BrN3O2 B2688918 ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2228423-31-0

ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2688918
CAS No.: 2228423-31-0
M. Wt: 272.102
InChI Key: OUEAFTRBYVKQCD-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 2228423-31-0) is a brominated pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₉H₉BrN₃O₂. Its structure features a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at position 3 and an ethoxycarbonyl group at position 6 (Figure 1) . The compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antitumor agents. Its reactivity at the brominated position enables cross-coupling reactions, facilitating the introduction of diverse substituents for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

ethyl 3-bromo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O2/c1-2-15-9(14)6-3-11-8-7(10)4-12-13(8)5-6/h3-4,11H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEAFTRBYVKQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=NN2C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method involves the bromination of a pyrazolo[1,5-a]pyrimidine derivative followed by esterification to introduce the ethyl carboxylate group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Antitumor Activity

Recent studies have identified pyrazolo[1,5-a]pyrimidine derivatives, including ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate, as promising candidates in anticancer therapy. The compound exhibits selective inhibition of various cancer cell lines through mechanisms that involve the disruption of cellular signaling pathways and induction of apoptosis. For instance, compounds within this class have shown significant activity against breast and lung cancer cells by targeting specific kinases involved in tumor growth and proliferation .

Antitubercular Activity

This compound has been evaluated for its antitubercular properties. Research indicates that this compound can inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. Its mechanism of action is distinct from traditional antibiotics, providing a potential pathway to overcome drug resistance seen in current treatments. In vitro studies have demonstrated low cytotoxicity alongside effective inhibition of bacterial growth within macrophages .

Enzyme Inhibition

The compound also exhibits inhibitory effects on various enzymes that are critical in disease processes. For example, it has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, this compound may help in controlling abnormal cell proliferation associated with cancer .

Synthesis and Functionalization

The synthesis of this compound typically involves cyclocondensation reactions between appropriate precursors such as β-ketoesters and aminopyrazoles. This method allows for the introduction of various substituents at different positions on the pyrazolo[1,5-a]pyrimidine scaffold, enhancing the compound's biological activity and selectivity.

Synthetic Pathways

The primary synthetic route involves:

  • Step 1: Reacting β-ketoesters with aminopyrazoles under controlled conditions to form the core pyrazolo[1,5-a]pyrimidine structure.
  • Step 2: Bromination at the 3-position to yield this compound.

This synthetic versatility allows for further modifications to optimize pharmacological properties.

Anticancer Efficacy Study

A study published in Molecules evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity. This compound was among the compounds tested and demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics .

Antitubercular Screening

In a high-throughput screening effort aimed at identifying new antitubercular agents, this compound was highlighted for its ability to inhibit Mycobacterium tuberculosis growth effectively. The study outlined its low toxicity profile and favorable pharmacokinetic properties that support its further development as a therapeutic agent against tuberculosis .

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolo[1,5-a]pyrimidine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Ethyl 3-Bromo-7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1138513-35-5)

  • Molecular Formula : C₉H₇BrClN₃O₂ (MW: 304.53) vs. C₉H₉BrN₃O₂ (MW: 286.09 for the target compound).
  • Substituents : Chlorine at position 7 instead of hydrogen.
  • Properties: The additional chlorine increases molecular weight and lipophilicity (ClogP: 2.1 vs.
  • Applications : Both compounds serve as intermediates, but the chloro-bromo derivative has shown improved stability in acidic conditions due to reduced ring strain .

Table 1 : Key Properties of Halogenated Analogs

Compound Molecular Weight Substituents (Positions) logP Key Applications
Target Compound 286.09 Br (3), COOEt (6) 1.8 Kinase inhibitor synthesis
7-Chloro-3-bromo analog 304.53 Br (3), Cl (7), COOEt (6) 2.1 Stabilized intermediates

Dihydro Derivatives: Ethyl 2-(Phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate

  • Structural Difference : Saturated 4,5-dihydropyrimidine ring vs. aromatic 4H,7H core in the target compound.
  • Biological Activity : Derivatives like 178d and 178f (with 5-aryl-7-methyl substituents) exhibited antitumor activity against HepG2, MCF-7, A549, and Caco2 cell lines. Fluorine and nitrile groups at position 5 enhanced potency (IC₅₀: 1.2–3.8 µM) .

Tetrazole-Based Analogs: Ethyl 7-(4-Bromophenyl)-5-Trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

  • Core Modification : Tetrazolo[1,5-a]pyrimidine replaces pyrazolo[1,5-a]pyrimidine.
  • Structural Data :
    • Flattened envelope conformation (puckering parameters: Q = 0.125 Å, θ = 109.7°).
    • Dihedral angle between tetrazole and bromophenyl rings: 84.3°, enabling perpendicular stacking in crystal lattices .
  • Crystal Packing : Stabilized by N–H⋯N hydrogen bonds (length: 2.89 Å), contrasting with the target compound’s weaker van der Waals interactions .

Table 2 : Crystallographic Comparison

Parameter Target Compound Tetrazole Analog
Ring Conformation Aromatic Flattened envelope
Key Interactions Van der Waals N–H⋯N hydrogen bonds
Dihedral Angle (Ring vs. Substituent) N/A 84.3° (tetrazole vs. aryl)

Functionalized Derivatives: 5-(Biphenyl-4-yl)-3-Bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (153)

  • Modifications : Biphenyl and pyridinylmethyl groups introduced via substitution.
  • Synthesis : Achieved via HCl-mediated cleavage of a precursor (63% yield) .
  • Bioactivity : Demonstrated kinase inhibition (CDK2 IC₅₀: 0.8 µM) due to enhanced π-π stacking and hydrogen bonding with the pyridine moiety .

Biological Activity

Ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds known for their broad range of biological activities. They have been studied for their potential as anticancer agents , antimicrobial agents , and enzyme inhibitors . The structural diversity within this class allows for modifications that can enhance their biological efficacy and selectivity.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the cyclocondensation of 3-aminopyrazoles with appropriate electrophiles. The introduction of the bromine atom at position 3 is critical for enhancing the compound's reactivity and biological activity. The structure-activity relationship (SAR) studies indicate that modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold significantly influence the biological properties of these compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, derivatives have shown promising activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that specific analogs exhibited low cytotoxicity while effectively targeting cancer cells, suggesting a favorable therapeutic index .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa (cervical)XInduces apoptosis
Other derivativesMCF-7 (breast)YInhibits cell cycle progression

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It was found to exhibit activity against Mycobacterium tuberculosis (Mtb), with mechanisms involving interference with iron metabolism rather than traditional targets like cell wall biosynthesis .

PathogenMIC (µg/mL)Mode of Action
MtbZDisrupts iron uptake
E. coliAInhibits protein synthesis

Enzyme Inhibition

The compound has been identified as an inhibitor of several kinases involved in cellular signaling pathways. For example, it shows potential as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a role in endocytosis and receptor-mediated signaling . This inhibition could have implications in treating diseases where these pathways are dysregulated.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Cancer Treatment : In a preclinical model using xenografts of human tumors in mice, treatment with this compound resulted in significant tumor regression compared to control groups.
  • Antitubercular Activity : A focused library screening identified this compound as a lead candidate against drug-resistant strains of Mtb, demonstrating its potential role in tuberculosis therapy.

Q & A

Basic: What are the optimal synthetic routes for ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step reactions starting from pyrazole precursors. A common approach includes:

  • Cyclization : Formation of the pyrazole ring via hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • Functionalization : Bromination at position 3 using reagents like N-bromosuccinimide (NBS) under controlled conditions.
  • Esterification : Introduction of the carboxylate group via alkylation or transesterification.

Key reaction parameters affecting yield include:

ParameterOptimal ConditionsImpact on YieldReference
CatalystKHSO₄ (acidic promoter)Enhances cyclization efficiency
SolventPolar aprotic (DMF, DCM)Improves solubility of intermediates
Temperature60–120°C (reflux)Accelerates ring closure
Reaction Time6–24 hoursBalances completion vs. side reactions

For reproducibility, monitor reactions via TLC and optimize purification steps (e.g., recrystallization from ethanol/dichloromethane) .

Basic: What spectroscopic techniques are employed to characterize this compound, and what key spectral signatures should be analyzed?

Answer:
Critical characterization methods include:

  • ¹H/¹³C NMR :
    • Pyrazole protons appear as doublets in δ 6.5–8.5 ppm.
    • Ester carbonyl (C=O) resonates at ~δ 165–170 ppm in ¹³C NMR .
  • IR Spectroscopy :
    • C=O stretch at 1700–1750 cm⁻¹.
    • C-Br vibration at 550–650 cm⁻¹ .
  • Mass Spectrometry (MS) :
    • Molecular ion peak (M⁺) consistent with molecular formula C₉H₈BrN₃O₂.
    • Fragmentation patterns confirm bromine loss (e.g., [M-Br]⁺) .

Validation against computational spectra (e.g., DFT calculations) enhances structural confirmation .

Advanced: How can computational methods like quantum chemical calculations aid in predicting reactivity and optimizing synthesis?

Answer:
Computational strategies include:

  • Reaction Pathway Modeling :
    • Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for bromination or esterification steps .
  • Solvent Effects :
    • COSMO-RS simulations optimize solvent selection to stabilize intermediates .
  • Electronic Properties :
    • Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites (e.g., bromine substitution at position 3) .

For example, ICReDD’s workflow integrates experimental data with computational predictions to narrow optimal conditions, reducing trial-and-error by 40% .

Advanced: How can researchers resolve contradictions in reported reaction yields when varying substituents or catalysts?

Answer:
Systematic approaches include:

  • Design of Experiments (DoE) :
    • Use factorial designs to isolate variables (e.g., catalyst loading, temperature) .
  • Comparative Analysis :
    • Compare bromination efficiency with NBS vs. Br₂ (higher yields reported with NBS due to milder conditions) .
  • Mechanistic Studies :
    • Probe side reactions (e.g., ester hydrolysis) via kinetic monitoring .

For example, conflicting yields in KHSO₄-catalyzed reactions (70–90%) may arise from moisture sensitivity; rigorous drying of reagents is critical .

Advanced: What strategies are recommended for functionalizing position 7 of pyrazolo[1,5-a]pyrimidine derivatives, and how does steric hindrance affect reactivity?

Answer:
Functionalization at position 7 involves:

  • Electrophilic Substitution :
    • Use formylation (e.g., Vilsmeier-Haack reaction) to introduce aldehyde groups .
  • Cross-Coupling :
    • Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) .

Steric effects are critical:

  • Bulky substituents (e.g., p-tolyl) reduce yields by 15–20% compared to smaller groups (e.g., 4-chlorophenyl) .
  • Computational docking models predict steric clashes in transition states, guiding substituent selection .

Basic: What are the primary applications of this compound in medicinal chemistry, and how does its bromine substituent influence bioactivity?

Answer:
The bromine atom enhances:

  • Electrophilicity : Facilitates covalent binding to cysteine residues in target enzymes .
  • Lipophilicity : Improves membrane permeability (logP increased by ~0.5 vs. non-brominated analogs) .

Applications include:

  • Kinase Inhibitors : Brominated pyrazolo[1,5-a]pyrimidines show nM-level activity against CDK2 and EGFR .
  • Antimicrobial Agents : Derivatives exhibit MIC values of 2–8 µg/mL against Gram-positive pathogens .

Advanced: How can researchers leverage heterocyclic analogs to explore structure-activity relationships (SAR) for this compound?

Answer:
SAR strategies include:

  • Core Modifications :
    • Replace pyrimidine with triazolo[1,5-a]pyrimidine to assess ring size effects .
  • Substituent Scanning :
    • Compare cyano (electron-withdrawing) vs. methyl (electron-donating) groups at position 6 .

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